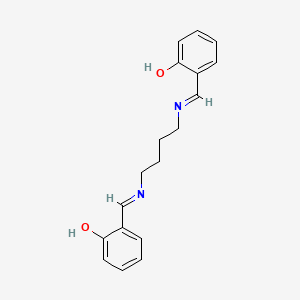

N,N'-Bis(salicylidene)-1,4-butanediamine

描述

Historical Context and Evolution of Salicylidene-Based Schiff Bases

The foundation for this class of compounds was laid in the 19th century by the work of chemist Hugo Schiff, who first described the condensation reaction between primary amines and carbonyl compounds to form the characteristic imine linkage. medcraveonline.commedcraveonline.com This synthetic route remains fundamental to the preparation of these molecules. medcraveonline.comresearchgate.net

The specific lineage of salicylidene-based ligands, often referred to as salen-type ligands, has a rich history. The prototypical ligand of this family, N,N'-bis(salicylidene)ethylenediamine (salen), was first reported in 1889. However, the profound significance of these compounds in coordination chemistry was not fully realized until 1938, when Tsumaki reported on the ability of a cobalt(II) complex of salen to reversibly bind molecular oxygen. wikipedia.org This discovery was a pivotal moment, sparking extensive research into the coordination chemistry of salen and related ligands, including those with different diamine bridges like N,N'-Bis(salicylidene)-1,4-butanediamine. wikipedia.org This historical evolution established salicylidene-based Schiff bases as "privileged ligands" due to their synthetic accessibility and remarkable ability to stabilize various metal ions in different oxidation states. nih.gov

Fundamental Structural Features and Ligand Attributes of this compound

The synthesis of this compound is achieved through the condensation reaction of one equivalent of 1,4-butanediamine (also known as putrescine) with two equivalents of salicylaldehyde (B1680747). chemsrc.com The reaction typically involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine bonds. medcraveonline.com

Structurally, the molecule consists of two salicylidene units, which are derived from salicylaldehyde, connected by a flexible four-carbon alkyl chain originating from the 1,4-butanediamine backbone. The key attributes of this molecule as a ligand stem from its specific architecture. It functions as a tetradentate, dianionic ligand with a characteristic ONNO or N2O2 donor set. mdpi.combiointerfaceresearch.comnih.gov Coordination with a metal ion occurs through the deprotonation of the two phenolic hydroxyl (-OH) groups and the donation of electron pairs from the two imine nitrogen atoms. biointerfaceresearch.comuobaghdad.edu.iq This multi-point attachment, known as chelation, results in the formation of highly stable metal complexes. medcraveonline.commedcraveonline.com The flexibility of the butane-1,4-diyl bridge allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,2'-((Butane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol |

| CAS Registry Number | 3955-57-5 chemicalbook.com |

| Molecular Formula | C18H20N2O2 nih.gov |

| Molecular Weight | 296.36 g/mol chemicalbook.com |

| Appearance | Yellow crystalline solid |

| Melting Point | 90°C chemicalbook.com |

Overview of Current Research Trajectories and Academic Significance

The academic significance of this compound and related tetradentate Schiff bases lies primarily in the diverse reactivity and properties of their metal complexes. mdpi.comnih.gov The ability to form stable complexes with most transition metals makes them versatile platforms for scientific investigation. wikipedia.org

A major trajectory of current research involves the use of metal complexes derived from these ligands in catalysis. nih.gov For instance, manganese-containing salen complexes are known to catalyze the asymmetric epoxidation of alkenes, and cobalt salen complexes have been studied as models for oxygen-carrying biological systems like Vitamin B12. wikipedia.org The systematic modification of the ligand structure, such as altering the diamine bridge or substituting the salicylaldehyde rings, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

Furthermore, there is considerable interest in the biological activities of these compounds. mdpi.combiointerfaceresearch.com Numerous studies report that metal complexes of salicylidene-based Schiff bases exhibit a range of biological effects, including antibacterial, antifungal, and antioxidant activities. biointerfaceresearch.comnih.govuobaghdad.edu.iq Research has shown that the biological potency of the Schiff base ligand is often enhanced upon chelation with a metal ion. recentscientific.com For example, a study on various metal complexes of a salen-type ligand showed that the cobalt(II) and iron(II) complexes displayed excellent antioxidant activity, while several of the complexes showed promising antibacterial action against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com This has driven research into the potential of these compounds in the development of new therapeutic agents. recentscientific.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-[4-[(2-hydroxyphenyl)methylideneamino]butyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,13-14,21-22H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJAYIGMMRQRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425671 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-57-5 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Comprehensive Characterization of N,n Bis Salicylidene 1,4 Butanediamine

Advanced Synthetic Strategies for N,N'-Bis(salicylidene)-1,4-butanediamine

The synthesis of this compound is primarily achieved through the condensation reaction of salicylaldehyde (B1680747) and 1,4-butanediamine. This reaction is a classic example of Schiff base formation, involving the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by dehydration.

Optimized Condensation Reactions of Salicylaldehyde and 1,4-Butanediamine

The synthesis of this compound involves the reaction of two equivalents of salicylaldehyde with one equivalent of 1,4-butanediamine. researchgate.net A common and effective method involves dissolving salicylaldehyde in a suitable solvent, such as ethanol, and then adding the 1,4-butanediamine solution dropwise with stirring. The reaction mixture is typically refluxed for a period to ensure completion. The product, being sparingly soluble in the reaction medium, often precipitates upon cooling and can be isolated by filtration.

A general procedure for the synthesis of related Schiff bases involves dissolving the aldehyde (e.g., salicylaldehyde) in methanol, followed by the dropwise addition of a methanolic solution of the diamine (e.g., ethylenediamine) while stirring at room temperature. The resulting precipitate can then be filtered, washed with cold methanol, and air-dried. scirp.org For this compound, a similar approach using ethanol as the solvent is commonly employed.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are influenced by several reaction parameters, including the choice of solvent, reaction temperature, and reaction time. While specific optimization studies for this particular compound are not extensively detailed in the available literature, general principles of Schiff base synthesis can be applied.

Solvent: The choice of solvent is crucial. Alcohols, particularly ethanol and methanol, are frequently used as they are good solvents for the reactants and allow for the precipitation of the Schiff base product upon formation or cooling. scirp.org The polarity of the solvent can influence the reaction rate and the solubility of the product, thereby affecting the yield and ease of isolation.

Temperature: The condensation reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent, to increase the reaction rate. kashanu.ac.ir However, excessively high temperatures can lead to the formation of side products and decomposition, thus impacting the purity of the final product.

Reaction Time: The reaction time needs to be sufficient to allow for the complete conversion of the reactants. Monitoring the reaction progress, for instance by thin-layer chromatography, can help in determining the optimal reaction time.

Stoichiometry: A precise 2:1 molar ratio of salicylaldehyde to 1,4-butanediamine is essential for maximizing the yield of the desired product and minimizing the formation of incompletely reacted intermediates.

Novel Approaches to Ligand Derivatization and Functionalization

While specific novel derivatization approaches for this compound are not widely reported, the general strategies for functionalizing salicylidene-based Schiff bases can be considered. These modifications are often aimed at tuning the electronic and steric properties of the ligand to influence the properties of its metal complexes.

Functionalization can be achieved by using substituted salicylaldehydes as starting materials. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring of salicylaldehyde can alter the electron density at the coordinating atoms of the resulting Schiff base. This, in turn, can affect the stability and reactivity of the corresponding metal complexes.

Another approach involves the modification of the diamine backbone. However, for this compound, this would involve starting with a derivatized 1,4-butanediamine. Post-synthesis functionalization of the Schiff base itself is also a possibility, although it can be more challenging due to the potential for side reactions.

Spectroscopic and Spectrometric Elucidation of this compound

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of the different nuclei within the molecule, allowing for a complete structural assignment.

For a related compound, N,N'-Bis(salicylidene)ethylenediamine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the hydroxyl protons at approximately 13.24 ppm, a singlet for the imine protons (CH=N) at around 8.38 ppm, multiplets for the aromatic protons between 6.86 and 7.33 ppm, and a singlet for the ethylene bridge protons at 3.96 ppm. scirp.org

Based on this, the expected ¹H NMR data for this compound would likely show:

A downfield singlet for the phenolic OH protons.

A singlet for the imine CH=N protons.

A series of multiplets in the aromatic region for the C₆H₄ protons.

Two sets of multiplets for the non-equivalent methylene protons of the butane bridge (-CH₂-CH₂- ).

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. The symmetry of the molecule results in a reduced number of unique carbon signals. Due to the absence of a publicly available experimental spectrum for this compound, the expected chemical shifts are predicted based on the analysis of closely related analogs such as N,N'-Bis(salicylidene)ethylenediamine chemicalbook.com.

The ¹³C NMR spectrum is characterized by signals corresponding to the aromatic rings, the imine carbon, and the aliphatic butane bridge. The imine carbon (C=N) is expected to resonate significantly downfield, a characteristic feature of sp²-hybridized carbons double-bonded to nitrogen. The carbons of the salicylidene aromatic rings display distinct signals, with the phenolic carbon (C-O) appearing at a lower field than the other ring carbons due to the deshielding effect of the oxygen atom. The aliphatic carbons of the 1,4-butanediamine bridge will appear in the upfield region of the spectrum. Given the symmetry, two distinct signals are anticipated for the methylene (-CH₂) groups of the butane chain.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=N (Imine) | ~166 | Highly deshielded sp² carbon. |

| C-O (Phenolic) | ~161 | Aromatic carbon attached to the hydroxyl group. |

| Aromatic CH | 116-133 | Multiple signals for the carbons in the phenyl rings. |

| Aromatic C (quaternary) | ~118 | Carbon at the junction of the phenyl ring and the imine group. |

| N-CH₂ (Butane Bridge) | ~57-60 | Aliphatic carbon adjacent to the imine nitrogen. |

| CH₂-CH₂ (Butane Bridge) | ~25-30 | Central aliphatic carbons of the butane chain. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound by analyzing its molecular vibrations. The spectrum displays several characteristic absorption bands that confirm the structure of the Schiff base ligand.

A key feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the azomethine or imine group (C=N), which typically appears in the 1600-1650 cm⁻¹ region. The presence of a broad absorption band in the 2700-3200 cm⁻¹ range is indicative of the phenolic O-H group involved in strong intramolecular hydrogen bonding with the imine nitrogen atom. This hydrogen bonding shifts the O-H stretch to a lower frequency compared to a free hydroxyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | Phenolic -OH | 2700-3200 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 |

| C=N Stretch (Imine) | Azomethine | ~1630 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 |

| C-O Stretch (Phenolic) | Ar-OH | ~1280 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound, like other salicylidene-type Schiff bases, is characterized by distinct absorption bands in the UV and visible regions. Studies on the closely related N,N'-Bis(salicylidene)ethylenediamine (Salen) show two primary absorption maxima researchgate.netuobaghdad.edu.iq.

The first intense band, typically observed at a shorter wavelength (around 260 nm), is attributed to π→π* electronic transitions within the aromatic rings of the salicylidene moieties. The second band, appearing at a longer wavelength (around 320 nm), is generally assigned to the n→π* transitions involving the non-bonding electrons of the nitrogen atoms in the imine groups researchgate.net. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Electronic Transitions of this compound

| Absorption Maximum (λmax) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|

| ~260 nm | π→π | Aromatic (Phenyl) Rings |

| ~320 nm | n→π | Imine (C=N) Group |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. For this compound (C₁₈H₂₀N₂O₂), the calculated molecular weight is 296.37 g/mol sigmaaldrich.com.

In ESI-MS analysis, the compound is typically protonated to form a pseudomolecular ion. Therefore, the resulting mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This peak would have a mass-to-charge ratio (m/z) of approximately 297.38. The detection of this ion serves as definitive confirmation of the compound's molecular formula and successful synthesis. ESI is particularly well-suited for this type of analysis as it minimizes fragmentation, allowing for clear observation of the molecular ion creative-proteomics.com.

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Molecular Geometry, Conformation, and Tautomerism

The crystallographic data reveals key insights into the molecular geometry of this compound. A critical feature of this and related Schiff bases is the existence of tautomerism between the enol-imine and keto-amine forms. The X-ray diffraction study confirms that in the solid state, the molecule exists exclusively in the enol-imine tautomeric form strath.ac.uk.

Coordination Chemistry and Metal Complexation of N,n Bis Salicylidene 1,4 Butanediamine

Synthesis and Crystallographic Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-Bis(salicylidene)-1,4-butanediamine typically involves the reaction of the pre-formed ligand with a metal salt in a suitable solvent, such as ethanol. The resulting complexes can be isolated as crystalline solids and their structures can be definitively determined by single-crystal X-ray diffraction.

This compound (abbreviated as H2L in its neutral form or L²⁻ in its deprotonated, coordinating form) demonstrates the ability to form both mononuclear and polynuclear complexes. Mononuclear complexes, such as [Ni(L)(H2O)], feature a single metal center coordinated to one ligand molecule. researchgate.net These mononuclear species can also serve as building blocks, or "ligand complexes," for constructing more complex polynuclear structures. researchgate.net

For instance, the mononuclear copper(II) complex, [Cu(L)], can react with mercury(II) halides to assemble into larger, heterometallic structures. researchgate.net This approach has led to the synthesis of trinuclear complexes with the general formula [(CuL)2HgX2], where two [Cu(L)] units are bridged by a central mercury(II) ion. researchgate.net Further examples include the formation of a tetranuclear Cu(II)-Hg(II) complex, [Cu2Hg2Cl4(L)2], highlighting the ligand's capacity to facilitate the assembly of extended metallic chains. nih.gov

The ligand readily coordinates with a variety of first-row transition metal ions, leading to complexes with distinct geometries and magnetic properties.

Copper(II) Complexes : Copper(II) forms a stable, neutral mononuclear complex, [Cu(L)], which is a key precursor for polynuclear systems. researchgate.net In this complex, the Cu(II) ion is typically found in a square planar environment. researchgate.net

Nickel(II) Complexes : Nickel(II) complexes of this ligand have been synthesized and characterized. For example, a five-coordinate, square-pyramidal complex, [Ni(L)(H2O)], is formed when a water molecule coordinates to the nickel center. researchgate.net Mononuclear [Ni(L)] complexes can be used to create trinuclear structures with other metals like Mn(II) and Zn(II). researchgate.net

Zinc(II) Complexes : Zinc(II) has been incorporated into both mononuclear and polynuclear structures with salen-type ligands. researchgate.netnorthwestern.edu

Manganese(II) and Cobalt(II) Complexes : While detailed crystallographic reports for mononuclear Mn(II) and Co(II) complexes with this specific ligand are less common, their incorporation into polynuclear frameworks, such as in the form [(NiL)2(MnCl2)], has been noted. researchgate.net

Table 1: Selected First-Row Transition Metal Complexes of this compound

| Metal Ion | Complex Formula | Nuclearity | Metal Geometry |

| Cu(II) | [Cu(L)] | Mononuclear | Square Planar |

| Ni(II) | [Ni(L)(H2O)] | Mononuclear | Square Pyramidal |

| Cu(II)/Hg(II) | [(CuL)2Hg(N3)2] | Trinuclear | Cu: Square Planar |

The coordination chemistry of this compound extends beyond first-row transition metals.

Mercury(II) and Cadmium(II) Complexes : As a soft metal ion, Mercury(II) readily forms complexes. It has been shown to act as a bridging metal in trinuclear and tetranuclear systems, such as [(CuL)2HgX2] (where X = N3⁻ or OCN⁻) and [Cu2Hg2Cl4(L)2]. researchgate.netnih.gov Similarly, Cd(II) has been used to form trinuclear complexes. researchgate.net

Lanthanide Complexes : The formation of complexes with lanthanide ions like Europium(III) and Neodymium(III) has also been explored. nih.gov The larger ionic radii and higher coordination numbers typical of lanthanides can lead to different structural arrangements compared to d-block metals. These complexes are of particular interest for their potential luminescent properties. nih.gov

Elucidation of Ligand Coordination Modes and Metal Center Geometries

Spectroscopic and crystallographic studies have been crucial in defining how the this compound ligand binds to metal ions and the resulting geometries of the metal centers.

The ligand coordinates to a metal center through four donor atoms: the two imine nitrogen atoms and the two phenolic oxygen atoms. This binding mode is known as tetradentate N2O2 chelation. medcraveonline.com Upon complexation, the acidic protons of the two phenolic hydroxyl groups are lost. This deprotonation results in the ligand acting as a dianionic species, denoted as L²⁻. The formation of stable five- and six-membered chelate rings through this coordination imparts significant thermodynamic stability to the resulting metal complexes. medcraveonline.com

The flexibility of the ligand's butyl backbone and the electronic preferences of the coordinated metal ion give rise to several different coordination geometries.

Square Planar : This four-coordinate geometry is commonly observed for d⁸ metal ions like Ni(II) in its unsolvated [Ni(L)] form and is also characteristic of the [Cu(L)] unit in various complexes. researchgate.netlibretexts.org The N2O2 donor set of the ligand occupies the four positions in the equatorial plane around the metal. researchgate.net

Square Pyramidal : A five-coordinate geometry can be adopted when an additional ligand, such as a water molecule or a solvent molecule, binds at an axial position. researchgate.net An example is the aqua complex [Ni(L)(H2O)], where the nickel atom sits (B43327) at the base of a pyramid with the water molecule at its apex. researchgate.net The Hg(II) ions in the tetranuclear complex [Cu2Hg2Cl4(L)2] also exhibit square pyramidal coordination. nih.gov

Octahedral : Six-coordinate octahedral geometry is achieved when the metal center binds to the tetradentate ligand in the equatorial plane and two additional monodentate ligands in the axial positions. This is seen in heterometallic complexes like [(CuL)2HgX2], where the central Hg(II) ion is coordinated by four bridging phenoxide oxygen atoms from the two [CuL] units and two azide (B81097) or cyanate (B1221674) ligands, resulting in a distorted octahedral environment. researchgate.net

Table 2: Observed Geometries in Metal Complexes of this compound

| Coordination Geometry | Coordination Number | Example Metal Ion(s) | Example Complex Formula |

| Square Planar | 4 | Cu(II) | [Cu(L)] unit in [(CuL)2HgX2] |

| Square Pyramidal | 5 | Ni(II), Hg(II) | [Ni(L)(H2O)], [Cu2Hg2Cl4(L)2] |

| Octahedral (Distorted) | 6 | Hg(II) | [(CuL)2HgX2] |

Bridging Ligand Capabilities in Homo- and Heterometallic Polynuclear Architectures

The Schiff base ligand this compound, herein referred to as H₂salbn, demonstrates significant versatility as a bridging ligand in the formation of polynuclear coordination compounds. Its structure, featuring two phenoxo oxygen atoms and two imine nitrogen atoms, allows it to bind multiple metal centers, facilitating the construction of both homometallic (containing a single type of metal ion) and heterometallic (containing different metal ions) architectures.

The phenoxo groups of the deprotonated ligand (salbn²⁻) are particularly effective at bridging metal ions, leading to the assembly of complex multinuclear structures. Research has shown the formation of various polynuclear complexes where H₂salbn and its derivatives play a crucial role. For instance, a tetranuclear zinc complex, [Zn₄O(ophen)₄(OAc)₂]·4H₂O·2CH₂Cl₂, has been synthesized where a related ligand acts as a bridge, contributing to the formation of a Zn₄O core. researchgate.net Similarly, a trinuclear zinc complex with a different Schiff base ligand demonstrates bridging through ketone groups. researchgate.net

In the realm of heterometallic systems, H₂salbn has been instrumental in creating intricate structures. A notable example is the formation of trinuclear, centrosymmetric hetero-metallic copper(II)-mercury(II) complexes with the general formula [(Cu(salbn))₂HgX₂], where X can be an azide (N₃⁻) or cyanate (NCO⁻) ion. researchgate.net Further demonstrating this capability, a new tetranuclear Cu(II)-Hg(II)-Hg(II)-Cu(II) complex, formulated as [Cu₂Hg₂Cl₄(C₁₈H₁₈N₂O₂)₂], has been prepared and its molecular structure was determined by X-ray diffraction. nih.gov In this complex, the Cu-Hg-Hg-Cu chain was found to be non-linear, and the Cu...Hg bridging distance is 3.5269(7) Å. nih.gov These examples underscore the ligand's ability to organize different metal ions into discrete, high-nuclearity structures.

Examples of Polynuclear Complexes with H₂salbn or Related Ligands

| Complex Type | Metal Ions | Nuclearity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Heterometallic | Cu(II), Hg(II) | Trinuclear | Centrosymmetric [(Cu(salbn))₂HgX₂] structure | researchgate.net |

| Heterometallic | Cu(II), Hg(II) | Tetranuclear | Non-linear Cu-Hg-Hg-Cu chain | nih.gov |

| Homometallic | Zn(II) | Tetranuclear | Zn₄O core consolidated by bridging ligands | researchgate.net |

Advanced Spectroscopic and Photophysical Investigations of Metal Complexes

Luminescence and Photoluminescent Properties (e.g., Dual Emission, Quantum Yields)

Complexes of this compound often exhibit interesting photoluminescent properties, which are the subject of detailed spectroscopic investigation. researchgate.net The inherent fluorescence of the ligand provides a foundation for creating luminescent metal complexes with potential applications in sensing and materials science. A key characteristic observed in H₂salbn and the closely related N,N′-bis(salicylidene)ethylenediamine (salen) is a dual emission property associated with a large Stokes shift, which is indicative of significant structural rearrangement in the excited state. researchgate.net This phenomenon is directly linked to Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net

The efficiency of luminescence is quantified by the fluorescence quantum yield (ΦPL), which measures the ratio of photons emitted to photons absorbed. nih.gov While specific quantum yield values for H₂salbn complexes are not always reported, studies on analogous systems demonstrate that solid-state fluorescence efficiency is a delicate balance between radiative decay processes and non-radiative intramolecular deactivation pathways. nih.gov The molecular arrangement within the crystal lattice can either enhance or quench the fluorescence quantum yield compared to the complex in solution. nih.gov

Ligand-Based Emission and Tuning upon Ligation

The photoluminescent properties of H₂salbn complexes are predominantly ligand-based. researchgate.net The emission typically originates from electronic transitions within the Schiff base ligand itself, such as π→π* or n→π* transitions. Upon coordination to a metal ion, the energy levels of the ligand's molecular orbitals are altered, which in turn "tunes" the emission properties. researchgate.net

Molecular orbital calculations have confirmed that the photoluminescent characteristics are ligand-centered and can be modified by ligation to different metal ions. researchgate.net For example, the coordination of a metal ion like Zn(II) can lead to distinct changes in the emission spectrum compared to the free ligand. researchgate.net Complexes of H₂salbn with various metal ions such as Mn(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, with their spectral properties reflecting the influence of the central metal ion on the ligand's electronic structure. researchgate.net This tuning capability is a valuable feature for designing materials with specific light-emitting characteristics in the blue-green region of the spectrum. researchgate.net

Solid-State Fluorescence Response and Molecular Packing Effects

Investigating the fluorescence of H₂salbn complexes in the solid state is crucial for understanding the influence of intermolecular interactions on their photophysical properties. nih.gov In the solid phase, the effects of solvents and concentration are eliminated, allowing for a direct correlation between crystal structure and fluorescence behavior. nih.gov The efficiency of solid-state emission is governed by the interplay between the intrinsic properties of the molecule (intramolecular deactivation processes) and the way molecules are arranged in the crystal lattice. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

A significant photophysical process occurring in this compound (salbn) upon photoexcitation is Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This ultrafast process is characterized by the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen atom within the same molecule in the excited state. The occurrence of ESIPT is indicated by the observation of dual emission with a large Stokes shift—a significant difference between the absorption and emission maxima. researchgate.net

Experimental and theoretical studies have confirmed that an efficient single proton transfer occurs in salbn within an exceptionally short timescale of 200 femtoseconds. researchgate.net Following this initial proton transfer, the newly formed keto-tautomer undergoes a rapid twisted motion, relaxing to a stable geometry in the S₁ excited state, from which it subsequently emits light. researchgate.net The long-wavelength emission band is attributed to this keto tautomer, while the short-wavelength emission is associated with the original enol form. researchgate.net

ESIPT Characteristics in Salbn

| Property | Observation | Reference |

|---|---|---|

| Key Indicator | Dual emission with a large Stokes shift | researchgate.net |

| Proton Transfer Time | Confirmed within 200 femtoseconds | researchgate.net |

| Mechanism | Photoexcitation leads to enol-keto tautomerization | researchgate.net |

| Relaxation Pathway | Fast twisted motion of the keto moiety to a relaxed S₁ state | researchgate.net |

Magnetic Properties and Magneto-Structural Correlations in Metal Complexes

The magnetic properties of complexes derived from this compound are of significant interest, particularly when paramagnetic transition metal ions such as Cu(II), Ni(II), or Mn(II) are incorporated. researchgate.net The resulting magnetic behavior is a direct consequence of the unpaired electrons on the metal centers and can be influenced by the formation of polynuclear structures.

In polynuclear complexes, the bridging nature of the salbn²⁻ ligand can mediate magnetic exchange interactions between adjacent metal centers. This interaction can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a cancellation of spins). The nature and strength of this magnetic coupling are highly dependent on specific structural parameters of the complex, such as the distance between metal ions and the angles within the bridging pathway. nih.gov

For example, magnetic moment measurements have been used to characterize Mn(II), Ni(II), and Cu(II) complexes of H₂salbn. researchgate.net In a heterometallic tetranuclear [Cu₂Hg₂Cl₄(salbn)₂] complex, the change in magnetic susceptibility with temperature was found to follow the Curie-Weiss law, which is characteristic of materials with interacting magnetic centers. nih.gov The goal of magneto-structural correlation studies is to establish a clear relationship between geometric parameters (like bond angles and distances) and magnetic parameters (like the exchange coupling constant, J). nih.gov Such correlations are fundamental to designing molecular materials with predictable magnetic properties.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of metal complexes derived from this compound are crucial for understanding their potential applications in areas such as catalysis, sensing, and materials science. The redox behavior, typically investigated through techniques like cyclic voltammetry (CV), provides insights into the electron transfer processes involving the metal center and the ligand framework.

While extensive research has been conducted on the electrochemical properties of various Schiff base complexes, specific data for this compound complexes is not widely available in the reviewed literature. However, the behavior of analogous Schiff base complexes can provide a general understanding of the expected electrochemical characteristics. For instance, studies on cobalt-salen type complexes have shown their activity in catalyzing the hydrogen evolution reaction, with the metal centers acting as independent catalytic sites. nih.gov The redox potentials of such complexes are influenced by the coordination environment and the nature of the ligand.

In related copper(II) Schiff base complexes, cyclic voltammetry studies have revealed that the Cu(II)/Cu(I) redox potential is sensitive to the ligand structure and the presence of different halides. cmu.edu Generally, the electron-donating or -withdrawing nature of substituents on the salicylaldehyde (B1680747) rings and the length and flexibility of the diamine bridge can tune the redox potentials of the metal center.

For other transition metal complexes with Schiff base ligands, the electrochemical behavior is similarly dependent on the interplay between the metal ion and the ligand. For example, the oxidation and reduction events can be centered on the metal or the ligand, or be a combination of both. researchgate.netsapub.org

Despite the lack of specific studies on the electrochemical behavior of this compound complexes, it is reasonable to infer that their redox potentials would be influenced by the tetradentate N₂O₂ coordination sphere provided by the ligand. The longer, more flexible butanediamine bridge, compared to the more common ethylenediamine (B42938) bridge, could also impact the geometry and, consequently, the electronic properties and redox behavior of the resulting metal complexes.

Further research, specifically employing techniques like cyclic voltammetry on the metal complexes of this compound, is necessary to determine their precise redox potentials and elucidate the mechanisms of their electrochemical processes. Such studies would be invaluable for tailoring these complexes for specific redox-driven applications.

Computational and Theoretical Chemistry Approaches for N,n Bis Salicylidene 1,4 Butanediamine and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating Schiff base ligands and their complexes. It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules. DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the electron distribution within the molecule (electronic structure).

Recent research on N,N'-Bis(salicylidene)-1,4-butanediamine (referred to as SB) as a corrosion inhibitor for carbon steel utilized DFT calculations to understand its interaction with iron surfaces. researchgate.net These studies confirm the molecule's structure and provide insights into its electronic properties, which govern its function. researchgate.net

Prediction of Ground State and Excited State Properties

DFT calculations are instrumental in predicting the ground state geometry and electronic properties of this compound. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and torsion angles. For instance, in a 2023 study, the geometry of the molecule was optimized using DFT as part of an investigation into its efficacy as a corrosion inhibitor. researchgate.net This computational model helps to explain the molecule's adsorption behavior on metal surfaces. researchgate.net

While specific DFT studies on the excited state properties of this compound are not extensively documented in the searched literature, the methodology is well-established for similar Schiff base compounds. nih.gov Techniques like Time-Dependent DFT (TD-DFT) are used to simulate electronic absorption spectra and investigate the nature of excited states. nih.govnih.gov For related N-salicylidene derivatives, TD-DFT has been used to understand phenomena like photochromism, which involves the transition between different isomeric forms (enol-imine and keto-enamine) upon light absorption. nih.gov These calculations can reveal whether electronic transitions are localized on the ligand or involve metal-to-ligand or ligand-to-metal charge transfers in the case of complexes. nih.gov

Simulation of Spectroscopic Data (e.g., ¹H NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

A key application of DFT is the simulation of various spectroscopic data, which serves to validate experimental findings and aid in spectral assignment.

Vibrational Frequencies (FTIR & Raman): DFT calculations can predict the vibrational modes of a molecule. These calculated frequencies, when appropriately scaled, typically show good agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.gov For this compound, its structure was experimentally confirmed using FTIR, with computational studies supporting the analysis of its protective film formation on steel. researchgate.net In related Schiff bases, DFT has been used to assign specific peaks in the IR spectrum, such as the characteristic C=N (imine) stretching vibration. nih.gov

¹H NMR Chemical Shifts: While experimental ¹H NMR is used to confirm the synthesis of this compound, DFT calculations can provide theoretical chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for predicting NMR shifts. nih.gov By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure in solution. Although detailed benchmark studies for this specific molecule are not available, the methodology has been successfully applied to a wide range of organic molecules, including complex natural products and other Schiff bases. researchgate.net

UV-Vis Spectra: TD-DFT is the primary method for simulating UV-Vis absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to absorption bands in the experimental spectrum. For analogous Schiff bases like N,N'-bis(salicylidene)ethylenediamine (salen), studies have investigated how different solvents affect the UV-Vis absorption maxima, revealing insights into solute-solvent interactions. researchgate.netnih.gov Such calculations for this compound would help assign the observed electronic transitions, such as π→π* and n→π* transitions associated with the aromatic rings and imine groups.

Below is a table summarizing the types of spectroscopic data that can be simulated using DFT and their experimental counterparts.

| Spectroscopic Technique | Simulated Data via DFT/TD-DFT | Experimental Confirmation |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | FTIR Spectra researchgate.net |

| Nuclear Magnetic Resonance | Chemical Shifts (ppm) | ¹H NMR Spectra researchgate.net |

| UV-Visible Spectroscopy | Absorption Wavelengths (nm) | UV-Vis Spectra |

Elucidation of Magnetic Exchange Interactions

When this compound acts as a ligand to coordinate with paramagnetic metal ions, magnetic interactions can occur between the metal centers. DFT, particularly using the broken-symmetry (BS-DFT) approach, is a powerful tool for calculating the magnetic exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of this interaction. mdpi.com

A tetranuclear copper(II)-mercury(II) complex involving the deprotonated form of this compound has been synthesized and characterized. nih.gov Experimental magnetic susceptibility measurements for this complex from 4.6 to 300 K indicated that its magnetic behavior follows the Curie-Weiss law. nih.gov While this experimental study did not include a DFT analysis of the magnetic exchange, the BS-DFT method is frequently applied to similar multinuclear copper(II) complexes. mdpi.com The calculations typically involve determining the energies of the high-spin state and the broken-symmetry low-spin state, from which the J value can be extracted. This allows researchers to correlate structural parameters, such as bond angles and distances within the metal-ligand core, with the observed magnetic properties.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of this compound. DFT calculations are commonly used to determine the energies and compositions of the molecular orbitals.

Key orbitals in this context include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

In the context of its use as a corrosion inhibitor, the HOMO and LUMO energies of this compound are particularly important. researchgate.net A high HOMO energy suggests a strong capacity to donate electrons, while a low LUMO energy indicates a high tendency to accept electrons. researchgate.net These properties determine how the molecule will adsorb onto a metal surface to form a protective layer. researchgate.net Analysis of the MOs can also reveal the distribution of electron density and identify the parts of the molecule most involved in chemical reactions. nih.gov

The table below illustrates the significance of frontier molecular orbitals in the context of the molecule's application as a corrosion inhibitor.

| Molecular Orbital | Significance | Implication for Corrosion Inhibition |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | A higher energy level facilitates electron donation to the vacant d-orbitals of the metal, enhancing adsorption. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | A lower energy level allows acceptance of electrons from the metal, strengthening the inhibitor-metal bond. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity. | A smaller gap generally correlates with higher reactivity, which can be favorable for the formation of the protective inhibitor film. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

Currently, there are no specific QSAR models reported in the searched scientific literature for this compound or its direct derivatives. However, QSAR methodologies are widely applied in fields like drug discovery and materials science. If a series of related Schiff base compounds derived from this compound were synthesized and tested for a specific activity (e.g., antimicrobial, catalytic, or corrosion inhibition), a QSAR model could be developed.

The process would involve:

Data Collection: Assembling a dataset of molecules with known activity values.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic parameters.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding future research and development efforts.

Catalytic Applications of N,n Bis Salicylidene 1,4 Butanediamine Metal Complexes

Homogeneous Catalysis

Metal complexes of N,N'-Bis(salicylidene)-1,4-butanediamine are soluble in various organic solvents, making them suitable for homogeneous catalysis. Their catalytic prowess has been explored in several key organic reactions.

Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol Oxidation)

While direct studies on the catalytic oxidation of benzyl alcohol using this compound metal complexes are not extensively documented in the reviewed literature, the broader class of salicylidene-type Schiff base complexes, particularly with copper(II), has been shown to be effective for such transformations. nih.govmdpi.com These complexes often mimic the active sites of metalloenzymes like galactose oxidase. nih.gov For instance, a study on mononuclear copper(II) complexes with ethylenediamine-based ligands demonstrated the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) with high selectivity. nih.gov The catalytic activity is influenced by the ligand structure and the reaction conditions, including the choice of oxidant and solvent. nih.govyork.ac.uk

A related study on a copper(II) complex of (N-Benzyl-bis-N′,N″-salicylidene)-cis-1,3,5-triaminocyclohexane showed that the oxidized species of the complex catalyzes the aerobic oxidation of benzyl alcohol to benzaldehyde. rsc.orguq.edu.au This suggests that metal complexes of this compound could potentially exhibit similar catalytic activity in benzyl alcohol oxidation.

Table 1: Catalytic Oxidation of Benzyl Alcohol with Related Copper(II) Complexes

| Catalyst/System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu(en)₂₂ / H₂O₂ | Benzyl Alcohol | Benzaldehyde | - | High | nih.gov |

| Cu(amp)₂₂ / H₂O₂ | Benzyl Alcohol | Benzaldehyde | - | High | nih.gov |

| Cu(bpy)₂₂ / H₂O₂ | Benzyl Alcohol | Benzaldehyde | - | High | nih.gov |

| (N-Benzyl-bis-N′,N″-salicylidene)-cis-1,3,5-triaminocyclohexane-Cu(II) | Benzyl Alcohol | Benzaldehyde | - | - | rsc.orguq.edu.au |

Data for specific conversion and selectivity percentages for this compound complexes were not available in the reviewed sources. The table reflects the activity of analogous systems.

Chemical Fixation of Carbon Dioxide into Cyclic Carbonates

The conversion of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. Metal complexes of salen-type ligands, particularly with aluminum and zinc, have been identified as effective catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides. beilstein-journals.orgmdpi.com These reactions represent a 100% atom-economical pathway to produce important compounds used in various industrial applications. mdpi.com

Bifunctional aluminium-salen complexes, for example, have demonstrated high activity in the coupling of epoxides and carbon dioxide under solvent-free conditions. beilstein-journals.org Similarly, self-assembled bimetallic aluminum-salen catalysts have shown enhanced reaction rates in cyclic carbonate formation. mdpi.com While specific studies on this compound complexes for this application were not found, the catalytic success of related structures suggests their potential. For instance, the cycloaddition of CO₂ to propylene (B89431) oxide is a well-studied model reaction. researchgate.net

Table 2: Catalytic Performance of Related Salen-type Complexes in Cyclic Carbonate Synthesis

| Catalyst | Epoxide | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Bifunctional aluminium–salen complex 1 | Propylene oxide | Propylene carbonate | 85 | 10 bar CO₂, 35 °C, 24 h | beilstein-journals.org |

| Bifunctional aluminium–salen complex 2 | Propylene oxide | Propylene carbonate | 92 | 10 bar CO₂, 25 °C, 24 h | beilstein-journals.org |

| Self-assembled bis-urea salen Al catalyst | Propylene oxide | Propylene carbonate | - | 1-10 bar CO₂, 45-90 °C | mdpi.com |

Specific data for this compound complexes were not available. The table shows results for analogous bifunctional and self-assembled salen complexes.

Cyanosilylation of Aldehydes and Ketones

The cyanosilylation of carbonyl compounds is a crucial carbon-carbon bond-forming reaction in organic synthesis. While there is a general reference to the potential catalytic activity of this compound complexes in the cyanosilylation of aldehydes, detailed research findings are scarce in the provided literature. researchgate.net However, the broader family of salen-type complexes has been investigated for this purpose. For example, a covalently bridged dinuclear (salen)titanium complex has been shown to be a highly efficient catalyst for the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to benzaldehyde. chemrxiv.org Kinetic studies of this system revealed that the reaction is first order with respect to the catalyst and nearly independent of the concentrations of both the aldehyde and TMSCN. chemrxiv.org

Table 3: Cyanosilylation of Benzaldehyde with a Related Salen-Titanium Complex

| Catalyst | Substrate | Reagent | Product | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|

| Covalently bridged dinuclear (salen)titanium complex | Benzaldehyde | TMSCN | (R)-O-(trimethylsilyl)mandelonitrile | 0.0005 | chemrxiv.org |

Specific data for this compound complexes were not available in the reviewed literature.

Decomposition Reactions (e.g., H₂O₂ Decomposition)

Metal complexes of this compound are mentioned to have potential applications in decomposition reactions, such as that of hydrogen peroxide (H₂O₂). researchgate.net The catalytic decomposition of H₂O₂ is an important reaction with applications in various fields. Studies on related Schiff base complexes have provided insights into this catalytic process. For instance, the kinetics of H₂O₂ decomposition catalyzed by manganese(II) complexes of ligands like N,N'-bis(salicylidene)ethylenediamine (salen) have been investigated, showing a first-order reaction with respect to H₂O₂. researchgate.net The rate of decomposition is influenced by the structure of the ligand. researchgate.net Similarly, manganese(III)-Schiff base complexes have been studied for their reaction with H₂O₂, where the reaction rate is first order in both the complex and H₂O₂. researchgate.net

A₃ Coupling Reactions

The A₃ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful method for synthesizing propargylamines. While this compound complexes are noted for their potential in this reaction, specific research detailing their use is limited in the available literature. researchgate.net

Heterogeneous Catalysis and Nanomaterial Synthesis

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, researchers have explored the immobilization of this compound metal complexes on solid supports. This approach leads to the development of heterogeneous catalysts.

A study on the immobilization of N,N-bis(salicylidene)4,5-dimethyl-1,2-phenylenediamine complexes on porous nanomaterials like MCM-41 and NaY Zeolite has demonstrated a viable strategy for creating hybrid antibacterial materials. researchgate.net This suggests that similar immobilization techniques could be applied to this compound complexes to create recyclable catalysts for various organic transformations.

Furthermore, metal complexes can serve as precursors for the synthesis of nanoparticles. For example, lead(II) dithiocarbamate (B8719985) complexes have been used to prepare lead sulfide (B99878) nanoparticles which act as photocatalysts. nih.gov This indicates a potential application for this compound metal complexes in the field of nanomaterial synthesis.

Utilization as Precursors for Metal Oxide Nanoparticles (e.g., NiO, CuO) via Thermal Decomposition

A significant application of this compound metal complexes is their use as single-source precursors for the synthesis of metal oxide nanoparticles through thermal decomposition. This method is valued for its simplicity, cost-effectiveness, and ability to produce nanoparticles with controlled morphology and size.

The nickel(II) complex, [Ni(C₁₈H₁₈N₂O₂)], denoted as Ni(salbn), has been successfully employed for this purpose. nih.gov The synthesis of the Ni(salbn) precursor is a straightforward process involving the reaction of the ligand with a nickel(II) salt in an appropriate solvent. nih.gov For the production of nickel oxide (NiO) nanoparticles, the prepared Ni(salbn) complex is subjected to solid-state thermal decomposition. In a typical procedure, the complex is heated in a furnace in an air atmosphere at a controlled rate. nih.gov

Detailed studies have shown that heating the Ni(salbn) precursor to 450 °C for approximately 3.5 hours results in the formation of pure NiO nanoparticles. nih.gov Characterization of the resulting material confirms the production of cubic-phase NiO nanoparticles with an average diameter in the range of 5-15 nanometers. nih.govrsc.org This thermal decomposition method represents a facile and safe route for generating NiO nanoparticles, which have applications in fields such as catalysis and battery technology. nih.govresearchgate.net

The table below summarizes the experimental conditions for the synthesis of NiO nanoparticles from the Ni(salbn) precursor.

| Parameter | Value | Reference |

| Precursor | Ni(salbn) | nih.gov |

| Decomposition Temperature | 450 °C | nih.gov |

| Duration | 3.5 hours | nih.gov |

| Atmosphere | Air | nih.gov |

| Product | NiO Nanoparticles | nih.gov |

| Average Particle Size | 5-15 nm | nih.govrsc.org |

| Particle Morphology | Cubic | nih.govrsc.org |

While specific studies detailing the thermal decomposition of the analogous this compound copper(II) complex to form copper(II) oxide (CuO) nanoparticles are not as prevalent in the reviewed literature, the underlying principle is well-established for other copper(II) Schiff base complexes. The thermal decomposition of various copper(II) complexes with related ligands has been shown to yield CuO as the final residue, indicating that the copper(II) complex of this compound is a viable precursor for CuO nanoparticles under similar conditions. researchgate.net

Enhanced Photocatalytic Behavior

The study of metal complexes for photocatalysis, particularly for the degradation of environmental pollutants like organic dyes, is an active area of research. Transition metal complexes can absorb light and initiate redox processes, leading to the breakdown of target molecules.

However, based on the available scientific literature, there are no specific studies focused on the photocatalytic activity of metal complexes derived from this compound. While the broader class of Schiff base metal complexes has been investigated for such applications, research detailing the enhanced photocatalytic behavior of copper, nickel, or other metal complexes of this particular ligand is not documented.

Biological and Biomedical Research Investigations

Research on Antioxidant Properties and Mitigation of Oxidative Stress

Investigations into the antioxidant capabilities of the Schiff base N,N'-Bis(salicylidene)-1,4-butanediamine and its role in mitigating oxidative stress are situated within the broader context of research on salicylidene-type Schiff bases and their metal complexes. While direct and detailed research findings, including specific data tables on the antioxidant activity of this compound, are not extensively available in the reviewed scientific literature, the existing body of research on analogous compounds provides valuable insights into its potential properties.

Schiff bases, characterized by the C=N imine group, are recognized for their potential as antioxidants. nih.gov Their activity is often attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The antioxidant capacity of these compounds can be influenced by various structural factors, including the presence of electron-donating groups on the phenolic rings and the nature of the diamine bridge. rsc.org

Research on related salicylidene Schiff bases has employed various in vitro assays to quantify antioxidant potential. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govresearchgate.net For instance, studies on halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde (B93021) have demonstrated excellent antioxidant results in DPPH and nitric oxide (NO) scavenging assays, with some compounds showing superior activity to the standard antioxidant, catechin. nih.gov

Furthermore, the complexation of salicylidene Schiff bases with metal ions has been shown to modulate their antioxidant activity. researchgate.net For example, manganese(III) complexes of Schiff bases derived from the condensation of salicylaldehyde (B1680747) derivatives and ethylenediamine (B42938) have been reported to exhibit significant catalase and peroxidase activities, which are crucial for the detoxification of reactive oxygen species (ROS). researchgate.netresearchgate.net Similarly, an oxovanadium(IV) complex of a salen ligand demonstrated potent in vitro radical scavenging abilities against superoxide (B77818) anions and hydrogen peroxide, as well as protective effects against lipid peroxidation in rat liver homogenates. researcher.lifenih.gov

While specific IC₅₀ values and detailed data tables for this compound are not available in the cited literature, the general findings for the broader class of salicylidene Schiff bases suggest a potential for antioxidant activity. The structural features of this compound, namely the phenolic hydroxyl groups, are known to contribute to radical scavenging. The length and flexibility of the 1,4-butanediamine bridge may also influence the molecule's conformation and, consequently, its interaction with free radicals and metal centers, which could impact its antioxidant profile. researchgate.net However, without direct experimental data, any assertion about its specific antioxidant efficacy remains speculative.

Applications in Materials Science and Sensing Technologies

Development of Chemosensors for Metal Ion Detection

Schiff bases, including N,N'-Bis(salicylidene)-1,4-butanediamine, are excellent candidates for chemosensors due to their ease of synthesis, structural versatility, and the characteristic changes in their optical or electrochemical properties upon metal ion coordination. medcraveonline.comwayne.edu The interaction with a target ion can lead to a measurable signal, such as a change in fluorescence or a potentiometric response, enabling the detection and quantification of the ion. wayne.edu

The design of chemosensors for specific metal ions, such as the lanthanide ion Neodymium(III) (Nd³⁺), is an area of active research. While direct studies on this compound for Nd(III) sensing are not extensively documented, the principles of lanthanide coordination chemistry with Schiff base ligands suggest its potential. Lanthanide ions are known to form complexes with Schiff bases, and the resulting complexes often exhibit characteristic luminescence. researchgate.netmdpi.com The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com

For example, a potentiometric sensor for Nd³⁺ ions has been successfully developed using a thiophene-based Schiff base as the ionophore. amecj.com This demonstrates the feasibility of using Schiff base ligands for the selective recognition of lanthanide ions. The coordination of Nd(III) by the this compound ligand would be expected to form a stable complex, which could be exploited for either optical or electrochemical sensing. The photophysical properties of such a complex, particularly its luminescence, would be of key interest for developing a selective sensor. researchgate.netnih.gov

Potentiometric membrane sensors are a well-established technology for ion detection, relying on an ionophore-doped membrane to generate a potential difference that is related to the concentration of the target ion. mdpi.orgekb.eg Schiff bases are frequently used as ionophores in these sensors due to their ability to selectively bind specific metal ions. amecj.comicm.edu.pl

The fabrication of a potentiometric sensor using this compound would typically involve creating a poly(vinyl chloride) (PVC) membrane. This membrane is composed of the PVC matrix, a plasticizer such as o-nitrophenyl octyl ether (o-NPOE) or dibutyl phthalate (B1215562) (DBP) to ensure membrane flexibility and ion mobility, the Schiff base as the active ionophore, and sometimes a lipophilic additive to reduce the membrane's electrical resistance. ekb.egicm.edu.pl

The performance of such sensors is evaluated based on several parameters, including their linear concentration range, detection limit, response time, and selectivity over other ions. The table below summarizes the performance characteristics of various potentiometric sensors based on different Schiff base ligands, illustrating the typical capabilities of this class of sensors.

| Ionophore (Schiff Base) | Target Ion | Linear Range (M) | Detection Limit (M) | Response Time (s) | Reference |

| N,N'-bis(salicylidene)-naphthylene-1,8-diamine | Hg(II) | 5.0×10⁻⁸ - 1.0×10⁻¹ | 2.0×10⁻⁸ | < 15 | scispace.com |

| N,N′-propanediamide bis(2-salicylideneimine) | Al(III) | 7.9×10⁻⁷ - 1.0×10⁻¹ | 4.6×10⁻⁷ | 8 | researchgate.net |

| Bis(salicylaldehydo)ethylenediimine | Cd(II) | 8.0×10⁻⁷ - 1.0×10⁻² | 3.2×10⁻⁷ | < 10 | amecj.com |

| N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine | Fe(III) | 7.3×10⁻⁸ - 1.0×10⁻¹ | 7.3×10⁻⁸ | ~30 | icm.edu.pl |

Luminescent Materials for Optoelectronic Applications

This compound exhibits interesting photophysical properties that make it a candidate for use in luminescent materials for optoelectronic applications. A key characteristic of some aromatic Schiff bases, including the related N,N′-bis(salicylidene)-1,4-butylenediamine (salbn), is a dual emission property associated with a large Stokes shift. nih.gov This phenomenon is attributed to an excited-state intramolecular proton transfer (ESIPT) that occurs upon photoexcitation. nih.gov

In the ground state, the molecule exists in an enol-imine form. When excited by light, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen, forming a keto-enamine tautomer in an excited state. wayne.edunih.gov This tautomer then relaxes to a lower energy state before emitting light, resulting in a fluorescence wavelength that is significantly shifted from the absorption wavelength. This large Stokes shift is advantageous for optoelectronic applications as it minimizes self-absorption and enhances emission efficiency. The formation of metal complexes, for instance with Zinc(II), can further modulate these luminescent properties. nih.gov

Supramolecular Assembly and Coordination Polymer Formation

The structure of this compound, with its two sets of bidentate N,O-donor sites separated by a flexible butane-1,4-diyl bridge, makes it an excellent building block for the construction of supramolecular assemblies and coordination polymers. nih.gov

The process of self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the case of this compound, coordination with metal ions is the primary driving force for the formation of well-defined, multi-nuclear frameworks.

A clear example of this is the synthesis of a tetranuclear Cu(II)-Hg(II) complex, [Cu₂(HgCl₂)₂(C₁₈H₁₈N₂O₂)₂]. nih.gov In this structure, the this compound ligand coordinates to a copper(II) ion, and these copper complex units then bridge to mercury(II) centers, forming a discrete, self-assembled coordination polymer. nih.gov The flexible butanediamine chain allows the ligand to adopt a conformation suitable for bridging between metal centers, facilitating the formation of extended structures. Crystal structure analysis of a substituted derivative, N,N`-bis(3-chloro-2-methylsalicylidene)-1,4-butanediamine, shows that the molecule can adopt a centrosymmetric conformation, which is conducive to forming ordered packing in the solid state. wayne.edu

The formation of supramolecular structures, such as coordination polymers, has a profound influence on the photophysical properties of this compound. The free ligand may exhibit certain luminescent properties, but these are often enhanced or altered upon coordination to a metal ion. medcraveonline.com

When the ligand coordinates to a metal center, its conformational freedom is reduced. This increased rigidity often leads to a decrease in non-radiative decay pathways (such as vibrational relaxation), which in turn enhances the fluorescence quantum yield. The coordination environment provided by the supramolecular assembly dictates the geometry around the metal ion and the ligand, which directly affects the electronic energy levels and thus the absorption and emission characteristics. The study of the Zinc(II) complex of this compound highlights how complexation can influence its spectral and luminescent properties, demonstrating the direct link between the supramolecular coordination structure and the resulting photophysical behavior. medcraveonline.com

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are of significant interest for the development of advanced photonic and optoelectronic devices. Organic Schiff base compounds, such as this compound, are investigated for these properties due to their extended π-conjugated systems, which can lead to large third-order optical nonlinearities. The study of these properties involves both experimental measurements and theoretical calculations.

Detailed Research Findings

The primary experimental technique for characterizing the third-order NLO properties of such materials is the Z-scan method. researchgate.netbohrium.comresearchgate.net This technique allows for the determination of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these values, the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated. Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate molecular-level properties such as the first and second hyperpolarizabilities (β and γ, respectively), which are the microscopic origins of the macroscopic NLO response. researchgate.netresearchgate.net

While direct experimental or theoretical studies on the nonlinear optical properties of This compound are not extensively available in the reviewed literature, research on closely related Schiff base compounds provides insight into the NLO characteristics that could be expected. For instance, studies on N,N'-bis(salicylidene)-o-phenylenediamine (salophen) and N,N'-bis(salicylidene)-p-phenylenediamine (BSP) have demonstrated significant NLO responses.

For N,N'-bis(salicylidene)-p-phenylenediamine (BSP), the donor-π-donor (D-π-D) architecture is credited with enhancing two-photon absorption. researchgate.net The NLO properties of BSP were characterized in the solvent Dimethyl sulfoxide (B87167) (DMSO) using the Z-scan technique with a 5 ns laser at 532 nm. researchgate.net Similarly, a comprehensive analysis of N,N'-bis(salicylidene)-o-phenylenediamine (salophen) in DMSO also revealed robust nonlinear potential. researchgate.netbohrium.com These findings underscore the potential of this class of Schiff bases as candidates for optical device applications. researchgate.netbohrium.comresearchgate.net

The investigation into related compounds highlights that the solvent can influence the measured NLO properties. For example, a study on N,N'-bis(salicylidene)-p-phenylenediamine (BSP) in various solvents indicated that the sample dissolved in DMSO exhibited superior nonlinear properties. researchgate.net

Data Tables

The following tables present the experimentally determined third-order nonlinear optical properties for Schiff base compounds structurally related to this compound. It is important to note that this data is for comparative purposes and does not represent the NLO properties of this compound itself.

Table 1: Third-Order Nonlinear Optical Properties of N,N'-bis(salicylidene)-p-phenylenediamine (BSP) in DMSO researchgate.net Data obtained using the Z-scan technique with a 5 ns, 532 nm laser.

| Parameter | Symbol | Value |

| Nonlinear Refractive Index | n₂ | 0.09250 x 10⁻¹⁰ cm²/W |

| Nonlinear Absorption Coefficient | β | -0.174 x 10⁻⁶ cm/W |

| Third-Order Nonlinear Susceptibility | χ⁽³⁾ | 4.101 x 10⁻⁵ esu |

Table 2: Third-Order Nonlinear Optical Properties of N,N'-bis(salicylidene)-o-phenylenediamine (salophen) in DMSO researchgate.netbohrium.com

| Parameter | Symbol | Value |

| Nonlinear Refractive Index | n₂ | 0.035 x 10⁻¹⁰ cm²/W |

| Nonlinear Absorption Coefficient | β | -0.024 x 10⁻⁵ cm/W |

| Third-Order Nonlinear Susceptibility | χ⁽³⁾ | 0.596 x 10⁻⁵ esu |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Frontiers

Research on N,N'-Bis(salicylidene)-1,4-butanediamine and its metal complexes has made notable contributions to coordination chemistry, catalysis, and materials science. The tetradentate [O,N,N,O] nature of the ligand allows for the formation of stable and structurally diverse metal complexes. mdpi.commedcraveonline.com A significant body of work has focused on characterizing these complexes and exploring their applications.

Key academic contributions include:

Coordination Chemistry: Extensive studies have elucidated the coordination behavior of this ligand with various transition metals, leading to the synthesis of novel mononuclear and polynuclear complexes. nih.gov The structural flexibility of the 1,4-butanediamine backbone allows for the formation of complexes with varied geometries.

Catalysis: Metal complexes of salen-type ligands are well-regarded for their catalytic activity. researchgate.net While research on the specific catalytic applications of this compound is emerging, related salen complexes have shown efficacy in oxidation reactions. researchgate.net

Biological Applications: A major research frontier is the exploration of the biological activities of this compound and its metal derivatives. Studies on similar Schiff base complexes have revealed promising antibacterial, antifungal, and anticancer properties. mdpi.comekb.eg

Current research is pushing the boundaries toward the use of these compounds in the development of chemosensors and for the removal of heavy metal ions from aqueous solutions. mdpi.com

Identification of Current Challenges and Knowledge Gaps

Despite the progress, several challenges and knowledge gaps remain in the research of this compound and its derivatives.

Solubility and Stability: The practical application of this ligand and its metal complexes can be hampered by poor solubility in common solvents. Furthermore, the stability of these compounds under various pharmacological conditions needs more thorough investigation to ascertain their viability as therapeutic agents. researchgate.net

Mechanism of Action: While biological activities are reported for similar compounds, the precise mechanisms of action, especially at a cellular and molecular level, are often not fully understood. A deeper comprehension of how these compounds interact with biological targets like DNA or specific proteins is required. nih.gov

Structure-Activity Relationship: There is a need for a more systematic exploration of the structure-activity relationships. Understanding how modifications to the salicylaldehyde (B1680747) or the diamine backbone influence the chemical and biological properties is crucial for the rational design of new, more effective compounds. nih.gov

Catalytic Specificity: For catalytic applications, achieving high selectivity and efficiency for specific transformations remains a challenge. The development of catalysts that can operate under mild and environmentally friendly conditions is an ongoing pursuit. researchgate.net

Prognostications for Future Research Trajectories

The future of research on this compound and related Schiff bases is bright, with several exciting avenues for exploration.

Future work will likely focus on the rational design and synthesis of new ligands based on the this compound framework. mdpi.com This could involve:

Introducing various substituents on the salicylaldehyde rings to modulate the electronic and steric properties of the ligand. researchgate.net

Modifying the length and rigidity of the diamine bridge to control the geometry and stability of the resulting metal complexes.

Developing more efficient and greener synthetic methodologies, potentially utilizing unconventional methods to improve yields and reduce reaction times. researchgate.net

There is significant potential to explore the use of this compound metal complexes in a wider range of catalytic transformations. Future research could target:

Asymmetric catalysis, by employing chiral variants of the ligand.

The development of catalysts for important organic reactions such as C-C bond formation, epoxidation, and polymerization.

The use of these complexes as electrocatalysts or photocatalysts for energy conversion and storage applications.

A critical area for future research will be to unravel the detailed biological mechanisms of these compounds. This will involve:

In-depth studies on their interactions with biological macromolecules like proteins and nucleic acids using techniques such as fluorescence spectroscopy and molecular docking. nih.govnih.gov

Investigating their cellular uptake, localization, and metabolism to better understand their pharmacological profiles. nih.gov

Exploring their potential as enzyme inhibitors or as agents that can modulate cellular signaling pathways. nih.gov